molecular formula C21H44N2 B12581549 N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine CAS No. 627522-45-6

N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine

Katalognummer: B12581549
CAS-Nummer: 627522-45-6
Molekulargewicht: 324.6 g/mol
InChI-Schlüssel: KJSWBTGQYYOWOF-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine is a chemical compound that belongs to the class of diamines This compound features a cyclohexylethyl group attached to one nitrogen atom and an undecyl group attached to the other nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 1-cyclohexylethylamine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The process may also include purification steps such as distillation or chromatography to remove any impurities and obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Dimethylcyclohexane-1,2-diamine
  • N,N’-Diethylcyclohexane-1,2-diamine
  • N,N’-Dipropylcyclohexane-1,2-diamine

Uniqueness

N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific structural features, such as the presence of both a cyclohexylethyl group and an undecyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

627522-45-6

Molekularformel

C21H44N2

Molekulargewicht

324.6 g/mol

IUPAC-Name

N'-[(1S)-1-cyclohexylethyl]-N-undecylethane-1,2-diamine

InChI

InChI=1S/C21H44N2/c1-3-4-5-6-7-8-9-10-14-17-22-18-19-23-20(2)21-15-12-11-13-16-21/h20-23H,3-19H2,1-2H3/t20-/m0/s1

InChI-Schlüssel

KJSWBTGQYYOWOF-FQEVSTJZSA-N

Isomerische SMILES

CCCCCCCCCCCNCCN[C@@H](C)C1CCCCC1

Kanonische SMILES

CCCCCCCCCCCNCCNC(C)C1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.